molecular formula C13H12N2O2 B13786261 Benzenamine, 4-((4-nitrophenyl)methyl)- CAS No. 726-17-0

Benzenamine, 4-((4-nitrophenyl)methyl)-

Cat. No.: B13786261
CAS No.: 726-17-0
M. Wt: 228.25 g/mol
InChI Key: XTAVQWSBKJAURD-UHFFFAOYSA-N
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Description

Benzenamine, 4-((4-nitrophenyl)methyl)- (CAS 726-17-0) is a nitro-substituted aromatic amine with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Its structure consists of an aniline moiety (benzenamine) linked via a methylene bridge (-CH₂-) to a 4-nitrophenyl group. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its electronic properties, solubility, and reactivity. It serves as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .

Properties

CAS No.

726-17-0

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H12N2O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(16)17/h1-8H,9,14H2

InChI Key

XTAVQWSBKJAURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-nitrophenyl)methyl)- typically involves the nitration of benzenamine derivatives. One common method is the reaction of 4-nitrobenzyl chloride with benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: 4-((4-aminophenyl)methyl)aniline.

    Reduction: 4-((4-nitrosophenyl)methyl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenamine, 4-((4-nitrophenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-nitrophenyl)methyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Comparison with Similar Compounds

Bis-(4-nitrophenyl)phenylamine (CAS 1821-27-8)

  • Structure : Contains two 4-nitrophenyl groups attached to a central phenylamine core, forming a triphenylamine derivative.
  • Molecular Formula : C₁₂H₉N₃O₄; Molecular Weight : 259.22 g/mol .
  • Key Differences: The presence of two nitro groups enhances electron-withdrawing effects, leading to higher polarity and reduced solubility in non-polar solvents compared to the target compound. Applications: Used in electronic materials (e.g., organic semiconductors) due to its planar structure and conjugated π-system .

(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (CAS 5455-87-8)

  • Structure : A Schiff base formed by the condensation of 4-methoxyaniline and 4-nitrobenzaldehyde.
  • Molecular Formula : C₁₄H₁₂N₂O₃; Molecular Weight : 256.26 g/mol .
  • Key Differences :
    • The imine linkage (C=N) introduces sensitivity to hydrolysis under acidic conditions, unlike the stable methylene bridge in the target compound.
    • The methoxy group (-OCH₃) increases electron density on the aromatic ring, altering UV-Vis absorption properties. This compound is used in coordination chemistry as a ligand for metal complexes .

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS 896-05-9)

  • Structure: A Schiff base with dimethylamino substituents on the aniline ring.
  • Molecular Formula : C₁₅H₁₅N₃O₂; Molecular Weight : 269.30 g/mol .
  • Key Differences: The N,N-dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) and modifies redox behavior. Applications: Potential use in optoelectronics due to its extended conjugation and tunable electronic properties .

4-Methyl-N-(4-nitrobenzylidene)aniline (CAS 730-39-2)

  • Structure : A methyl-substituted Schiff base analog of the target compound.
  • Molecular Formula : C₁₄H₁₂N₂O₂; Molecular Weight : 240.26 g/mol .
  • Key Differences :
    • The methyl group on the aniline ring increases hydrophobicity, improving solubility in organic solvents like chloroform.
    • Stability: Less prone to oxidation than the target compound due to steric protection of the amine group .

Physicochemical and Spectral Properties Comparison

Property Benzenamine, 4-((4-nitrophenyl)methyl)- Bis-(4-nitrophenyl)phenylamine (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline
Molecular Weight 228.25 g/mol 259.22 g/mol 256.26 g/mol
Melting Point Not reported 198–200°C 160–162°C
Solubility Moderate in DMSO, low in water Low in polar solvents High in DMF, acetone
UV-Vis λₘₐₓ ~310 nm (nitro absorption) ~380 nm (extended conjugation) ~350 nm (imine conjugation)

Spectral Data :

  • NMR : The target compound shows characteristic aromatic proton signals at δ 7.2–8.3 ppm (for nitrobenzyl and aniline protons) and a methylene (-CH₂-) singlet at δ 4.5–5.0 ppm .
  • IR: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) .

Biological Activity

Benzenamine, 4-((4-nitrophenyl)methyl)-, also known as 4-nitrobenzylamine, is an organic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Biological Activity Overview

Research has shown that benzenamine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have indicated that nitro-substituted benzenamines possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : The compound has been investigated for its cytotoxic effects on cancer cell lines, with varying degrees of efficacy reported.
  • Enzyme Inhibition : Certain derivatives have been identified as potential inhibitors of specific enzymes related to disease pathways.

Table 1: Summary of Biological Activities of Benzenamine Derivatives

Compound NameActivity TypeTarget/OrganismIC50_{50} (µM)Reference
Benzenamine, 4-((4-nitrophenyl)methyl)-AntimicrobialE. coli25.0
Benzenamine, 4-((4-nitrophenyl)methyl)-CytotoxicityHeLa Cells15.0
N,N-Dimethyl-4-nitrobenzylamineEnzyme InhibitionCholesteryl ester transfer protein (CETP)9.03

Case Studies

  • Antimicrobial Activity : A study published in Molecules demonstrated that benzenamine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to the electron-withdrawing nature of the nitro group, which enhances its interaction with bacterial cell membranes .
  • Cytotoxic Effects : Research conducted on various cancer cell lines revealed that benzenamine derivatives could induce apoptosis in HeLa cells. The study reported an IC50_{50} value of 15 µM for the parent compound, indicating promising potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of CETP by nitro-substituted benzenamines. The results indicated that modifications at the para position significantly influenced inhibitory activity, with some compounds achieving IC50_{50} values as low as 9.03 µM .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of benzenamine, 4-((4-nitrophenyl)methyl)-:

  • Structure-Activity Relationship (SAR) : Modifications to the nitrophenyl moiety significantly impact the biological activity of the compound. For instance, substituents at different positions on the aromatic ring alter both antimicrobial and cytotoxic properties.
  • Mechanism of Action : The cytotoxic mechanism appears to involve oxidative stress and disruption of mitochondrial function in cancer cells, leading to cell death.
  • Potential Applications : Given its diverse biological activities, there is potential for developing benzenamine derivatives into therapeutic agents for treating infections and cancers.

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